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  • Product: Ethyl morpholine-3-carboxylate
  • CAS: 672325-37-0; 84005-98-1

Core Science & Biosynthesis

Foundational

Ethyl Morpholine-3-Carboxylate: Physicochemical Profiling, Synthesis, and Applications in Drug Development

Executive Summary & Strategic Importance In the landscape of modern medicinal chemistry, functionalized nitrogen-containing heterocycles serve as foundational scaffolds for drug discovery. Ethyl morpholine-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, functionalized nitrogen-containing heterocycles serve as foundational scaffolds for drug discovery. Ethyl morpholine-3-carboxylate (and its enantiopure derivatives, such as the (S)-enantiomer) is a highly versatile building block. Characterized by its dual functionality—a secondary amine within a morpholine ring and an ester group—it allows for orthogonal synthetic modifications. This technical whitepaper provides an in-depth analysis of its physicochemical properties, specifically its molecular weight and boiling point, alongside self-validating synthesis protocols and its critical role in developing soluble adenylyl cyclase (sAC) inhibitors[1].

Physicochemical Profiling: Molecular Weight and Boiling Point

Understanding the exact physicochemical properties of ethyl morpholine-3-carboxylate is paramount for optimizing reaction conditions, purification workflows (such as distillation), and downstream pharmacokinetic modeling.

Molecular Weight (MW)

The molecular formula for the free base of ethyl morpholine-3-carboxylate is C₇H₁₃NO₃ , yielding a precise molecular weight of 159.18 g/mol [2].

  • Causality in Drug Design: This low molecular weight makes it an ideal candidate for fragment-based drug discovery (FBDD). When incorporated into larger active pharmaceutical ingredients (APIs), its minimal mass contribution helps medicinal chemists maintain the final drug candidate's molecular weight well below the 500 Da threshold dictated by Lipinski’s Rule of Five, ensuring favorable oral bioavailability.

Boiling Point (BP)

The predicted boiling point of ethyl morpholine-3-carboxylate is approximately 221.4 °C at 760 Torr (atmospheric pressure) [3].

  • Causality in Purification: A boiling point of >220 °C indicates strong intermolecular interactions, primarily hydrogen bonding from the secondary amine (N-H) and dipole-dipole interactions from the ester carbonyl. Because exposing the compound to temperatures exceeding 200 °C can lead to thermal degradation or unwanted transamidation reactions, vacuum distillation (reduced pressure) is strictly required for the purification of the free base.

Quantitative Data Summary
PropertyValue / DescriptionClinical / Synthetic Relevance
Chemical Name Ethyl morpholine-3-carboxylateCore heterocyclic building block.
CAS Numbers 84005-98-1 (General/HCl) 132946-21-5 ((S)-Free Base)Essential for sourcing specific enantiomers[4].
Molecular Formula C₇H₁₃NO₃Provides orthogonal reactive sites.
Molecular Weight 159.18 g/mol Optimal for fragment-based drug design.
Boiling Point ~221.4 °C at 760 TorrDictates the necessity of vacuum distillation[3].

Self-Validating Synthesis & Purification Protocol

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride via direct esterification, followed by free-base isolation.

Rationale & Causality

We utilize Thionyl Chloride (SOCl₂) in absolute ethanol. SOCl₂ reacts with ethanol to generate HCl in situ, which acts as the acid catalyst for the esterification of morpholine-3-carboxylic acid. This method prevents the introduction of aqueous acids, driving the equilibrium toward the ester product while simultaneously protecting the secondary amine as a hydrochloride salt.

Step-by-Step Methodology
  • Preparation: Suspend 1.0 equivalent of (S)-morpholine-3-carboxylic acid in absolute ethanol (10 volumes) under an inert nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.5 equivalents of Thionyl Chloride (SOCl₂). Causality: The reaction is highly exothermic; controlled addition prevents solvent boil-off and side-product formation.

  • Reflux: Gradually warm the mixture to room temperature, then heat to reflux (approx. 78 °C) for 12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Concentration: Remove the ethanol and excess SOCl₂ under reduced pressure to yield crude (S)-ethyl morpholine-3-carboxylate hydrochloride[5].

  • Free-Basing (Self-Validating Step): Dissolve the crude salt in minimal water and cool to 5 °C. Adjust the pH to 9.0 using saturated aqueous Na₂CO₃. Extract the aqueous layer thoroughly with Dichloromethane (DCM) (3 x 5 volumes). Validation: The morpholine derivative will only partition into the organic layer once the amine is fully deprotonated.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil via fractional vacuum distillation (e.g., at 10-15 Torr, the boiling point will drop significantly below the 221.4 °C atmospheric mark, preventing thermal degradation).

Applications in Drug Development: sAC Inhibitors

Ethyl morpholine-3-carboxylate is heavily utilized in the synthesis of biologically active compounds targeting neurological disorders, inflammatory diseases, and novel contraceptives[6].

A prominent application is its role as a precursor in the synthesis of Soluble Adenylyl Cyclase (sAC) inhibitors [7]. sAC is a critical enzyme responsible for regulating intracellular cyclic AMP (cAMP) levels in response to bicarbonate and calcium ions.

  • Mechanistic Insight: By utilizing the morpholine-3-carboxylate scaffold, chemists can perform multi-step syntheses (e.g., amidation of the ester and alkylation of the amine) to create high-affinity sAC inhibitors. These inhibitors have been validated in vitro and in vivo as potent non-hormonal contraceptive agents and anti-inflammatory drugs[8].

Workflow: From Scaffold to Therapeutic Efficacy

Pathway SM Morpholine-3-carboxylic acid (Starting Material) Intermediate Ethyl morpholine-3-carboxylate (MW: 159.18 | BP: 221.4 °C) SM->Intermediate Esterification (EtOH, SOCl2) Drug sAC Inhibitor Candidate (API) Intermediate->Drug Scaffold Derivatization (Alkylation/Amidation) Target Soluble Adenylyl Cyclase (sAC) Enzyme Drug->Target High-affinity Target Binding Mechanism Downregulation of cAMP Signaling Cascade Target->Mechanism Enzyme Inhibition Outcome Therapeutic Efficacy: Non-hormonal Contraception & Anti-inflammation Mechanism->Outcome Phenotypic Response

Caption: Synthetic and mechanistic workflow of ethyl morpholine-3-carboxylate in sAC inhibitor development.

References

  • Google Patents. "WO2022232259A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof." Google Patents.
  • Google Patents. "US20240239774A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof." Google Patents.

Sources

Exploratory

The Morpholine-3-Carboxylate Scaffold: A Pharmacokinetic Perspective for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Moiety as a Privileged Scaffold The morpholine ring is a cornerstone in modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a cornerstone in modern medicinal chemistry, frequently incorporated into drug candidates to refine their pharmacokinetic (PK) and pharmacodynamic profiles.[1][2][3] Its unique structural and physicochemical properties, including a balance of hydrophilicity and lipophilicity, often lead to improved solubility, metabolic stability, and bioavailability.[4][5] This guide focuses specifically on the morpholine-3-carboxylate scaffold, providing a detailed examination of its intrinsic pharmacokinetic characteristics and offering field-proven insights for its application in drug design.

The inclusion of a morpholine ring can modulate a compound's properties in several advantageous ways:

  • Enhanced Solubility: The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, which can improve a compound's aqueous solubility.[3][6]

  • Metabolic Stability: The ether linkage and the secondary amine within the morpholine structure can be more resistant to metabolic degradation compared to other functional groups.[6]

  • Optimized Basicity: The morpholine ring provides an optimal basicity (pKa ≈ 8.7) which can be beneficial for target engagement and improving the overall pharmacokinetic profile.[4]

Core Pharmacokinetic Profile: ADME of Morpholine-3-Carboxylate Scaffolds

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is fundamental to its success.[1] For compounds containing the morpholine-3-carboxylate scaffold, several key considerations emerge.

Absorption

The oral bioavailability of drugs containing a morpholine scaffold is often favorable.[4] This is attributed to the balanced hydrophilic-lipophilic nature of the ring system, which facilitates dissolution in the gastrointestinal tract and subsequent permeation across the intestinal membrane.[5] However, the carboxylate group at the 3-position introduces a potential for ionization, which can influence absorption depending on the local pH. Formulation strategies may be necessary to optimize absorption for compounds with this scaffold.

Distribution

The distribution of morpholine-containing compounds is influenced by their ability to cross biological membranes and bind to plasma proteins. The morpholine scaffold has been noted for its role in creating compounds that can penetrate the blood-brain barrier (BBB), a critical feature for drugs targeting the central nervous system (CNS).[5][7] The carboxylate group may increase plasma protein binding, which can, in turn, affect the free drug concentration and tissue distribution.

Metabolism

The metabolic fate of a drug is a critical determinant of its efficacy and safety. The morpholine ring itself can be a site of metabolism, and its presence can influence the activity of drug-metabolizing enzymes.[1]

  • Primary Metabolic Enzymes: Cytochrome P450 (CYP) enzymes are the primary drivers of metabolism for many morpholine-containing drugs.[4] Specifically, CYP3A4 has been identified as a key enzyme in the metabolism of several drugs incorporating this scaffold.[4] Some aryl morpholino triazenes have also been shown to inhibit CYP1A1 and CYP1B1.[1]

  • Common Metabolic Pathways: The morpholine ring can undergo oxidation, and in some cases, cleavage of the ring has been observed.[1][5] The carboxylate group can be a site for Phase II conjugation reactions, such as glucuronidation.

A visual representation of the primary metabolic considerations for this scaffold is provided below.

Caption: Generalized metabolic pathways for morpholine-3-carboxylate scaffolds.

Excretion

The primary route of excretion for metabolites of morpholine-containing drugs is often through the feces.[4] Renal clearance may also play a role, particularly for more polar metabolites.

Experimental Workflows for Pharmacokinetic Assessment

To thoroughly characterize the pharmacokinetic profile of a novel compound containing the morpholine-3-carboxylate scaffold, a series of in vitro and in vivo assays are essential.

In Vitro ADME Assays

Early assessment of ADME properties is critical in the drug discovery process.[8] The following are key in vitro assays:

  • Metabolic Stability Assay: This assay evaluates the susceptibility of a compound to metabolism by liver microsomes or hepatocytes.[1][9]

  • Caco-2 Permeability Assay: This assay is used to predict intestinal absorption and to identify whether a compound is a substrate for efflux transporters.[1]

  • Plasma Protein Binding Assay: This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and clearance.[1]

  • CYP450 Inhibition Assay: This assay assesses the potential for a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[1]

A standardized workflow for these in vitro assays is depicted below.

Caption: Standard workflow for in vitro ADME profiling.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a test compound.[1]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add buffer, liver microsomes, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Structure-Activity Relationships (SAR) in Pharmacokinetics

Systematic structural modifications of the morpholine-3-carboxylate scaffold can be used to optimize its pharmacokinetic properties.[10] For example, substitution at the C-4 position of the morpholine ring has been shown to influence anticancer activity.[11] By understanding these structure-activity relationships, medicinal chemists can rationally design compounds with improved ADME profiles.[10]

Quantitative Data Summary

To provide a practical reference, the following table summarizes key pharmacokinetic parameters of several marketed morpholine-containing drugs. While not all of these contain the 3-carboxylate moiety, the data serves as a useful benchmark for researchers.

DrugTherapeutic ClassOral Bioavailability (%)Protein Binding (%)Major Metabolizing Enzyme(s)Primary Route of Excretion
Gefitinib Anticancer~60~90CYP3A4, CYP2D6Feces
Linezolid Antibiotic~100~31Non-enzymatic oxidationRenal
Reboxetine Antidepressant>90~97CYP3A4Renal
Aprepitant Antiemetic~60-65>95CYP3A4Feces

Note: Data compiled from various sources and should be considered approximate.

Conclusion and Future Perspectives

The morpholine-3-carboxylate scaffold is a valuable component in the medicinal chemist's toolkit, offering a means to fine-tune the pharmacokinetic properties of drug candidates.[1][12] A systematic and thorough evaluation of the ADME profile of compounds containing this scaffold is paramount for their successful development.[1] Future research should continue to explore the structure-pharmacokinetic relationships of this scaffold to enable more predictive and efficient drug design.

References

  • Benchchem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC - NIH.
  • Kumari A, Singh RK. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In: Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II. 2022:137-173.
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib - ResearchGate.
  • Talele TT. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752.
  • Benchchem. A Technical Guide to Morpholine Alkaloids in Drug Discovery.
  • Methyl morpholine-3-carboxylate | 126264-49-1.
  • Khamitova G, et al. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. 2023.
  • Annaert P, et al. In vitro disposition profiling of heterocyclic compounds. Int J Pharm. 2015;492(1-2):114-123.
  • Cheméo. Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • PubChem. (S)-morpholine-3-carboxylic acid.
  • Sigma-Aldrich. (S)-4-Boc-morpholine-3-carboxylic acid. Available from: [Link].

  • Contribution of the morpholine scaffold on the activity of... - ResearchGate.
  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Ortiz MPC, et al. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitol Res. 2023;123(1):1.
  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - MDPI.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - Semantic Scholar.
  • Kabir E, et al. Computational and Pharmacokinetic Investigation of Some Heterocyclic Amide Derivatives as Cyclooxygenase Inhibitors: An In- Silico Approach. Pharmacogn J. 2023;15(1):194-207.
  • Kabir E, et al. DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. Pharmacognosy Journal. 2023.
  • Morpholine-3-carboxylic acid hydrochloride.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Jain A, Sahu SK. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051.

Sources

Foundational

ethyl 3-morpholinecarboxylate thermodynamic stability profile

Thermodynamic Stability Profile and Degradation Kinetics of Ethyl 3-Morpholinecarboxylate: A Technical Whitepaper Executive Summary & Molecular Architecture Ethyl morpholine-3-carboxylate (CAS 84005-98-1), commonly refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability Profile and Degradation Kinetics of Ethyl 3-Morpholinecarboxylate: A Technical Whitepaper

Executive Summary & Molecular Architecture

Ethyl morpholine-3-carboxylate (CAS 84005-98-1), commonly referred to as E3MC, is a highly versatile, nitrogen-containing heterocyclic building block. It is heavily utilized in the synthesis of peptidomimetics, chiral catalysts, and active pharmaceutical ingredients (APIs), including soluble adenylyl cyclase (sAC) inhibitors[1],[2].

As a Senior Application Scientist, I frequently encounter stability failures in downstream API synthesis caused by a fundamental misunderstanding of E3MC’s thermodynamic profile. The incorporation of cyclic secondary amino acids like E3MC has profound effects on the conformation of peptides due to the conformational strain imparted by the cyclic structure and the modulation of cis/trans isomerism[3]. However, the very features that make E3MC valuable—its secondary amine and ester linkage within a highly polarized heterocycle—also render it susceptible to specific degradation pathways. This guide provides a rigorous, field-proven analysis of E3MC’s thermodynamic stability, degradation kinetics, and the self-validating analytical protocols required to handle it successfully.

Conformational Thermodynamics and Physicochemical Properties

The thermodynamic stability of E3MC is intrinsically linked to the conformational dynamics of the morpholine ring. The ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes with the protons at C5, the bulky ethyl ester group at C3 strongly prefers the equatorial position.

The presence of both an oxygen (ether) and a nitrogen (secondary amine) in the six-membered ring creates competing dipole moments. The inductive electron-withdrawing effect of the ring heteroatoms slightly increases the electrophilicity of the ester carbonyl carbon compared to standard aliphatic esters, marginally lowering the activation energy required for nucleophilic attack (hydrolysis). Despite this, E3MC exhibits robust thermal stability in the absence of moisture, characterized by a boiling point of approximately 221.4 °C at 760 Torr[4].

Table 1: Physicochemical and Thermodynamic Properties of Ethyl 3-Morpholinecarboxylate

ParameterValue / DescriptionMechanistic Implication
Molecular Weight 159.18 g/mol Standard mass for stoichiometric calculations.
Boiling Point ~221.4 °C at 760 Torr[4]Indicates strong intermolecular dipole interactions.
pKa (Conjugate Acid) ~2.4 – 2.9 (Predicted)[5]Protonation of the morpholine nitrogen drastically alters solubility and accelerates acid-catalyzed ester hydrolysis.
Storage Conditions 4°C, desiccated, dark[1]Prevents ambient moisture from initiating slow, spontaneous ester saponification.

Mechanistic Degradation Pathways

Under standard laboratory conditions, E3MC is relatively stable but requires strict protection from moisture[1]. The primary degradation vector for E3MC is ester hydrolysis, which yields morpholine-3-carboxylic acid and ethanol. Because the morpholine ring contains a secondary amine, the molecule is also susceptible to N-oxidation if exposed to strong oxidizing agents[6].

HydrolysisPathway E3MC Ethyl 3-Morpholinecarboxylate (Stable at pH 4-6) Base Base-Catalyzed Hydrolysis (pH > 8) E3MC->Base OH⁻ Acid Acid-Catalyzed Hydrolysis (pH < 2) E3MC->Acid H⁺/H₂O Intermediate Tetrahedral Intermediate Base->Intermediate Acid->Intermediate Product Morpholine-3-carboxylic Acid + Ethanol Intermediate->Product -EtOH

Fig 1: pH-dependent hydrolytic degradation pathways of ethyl 3-morpholinecarboxylate.

  • Base-Catalyzed Hydrolysis (Saponification): At pH > 8, hydroxide ions directly attack the electrophilic carbonyl carbon. This reaction is irreversible because the resulting morpholine-3-carboxylate anion is resonance-stabilized and unreactive toward the expelled ethoxide leaving group.

  • Acid-Catalyzed Hydrolysis: At pH < 2, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and allowing water to attack. Concurrently, the morpholine nitrogen (pKa ~8.5) is fully protonated, creating a dicationic transition state that electrostatically repels incoming hydronium ions, making acid hydrolysis slightly slower than base hydrolysis.

Self-Validating Experimental Protocol: Thermodynamic Profiling

To accurately determine the shelf-life and kinetic stability of E3MC for API manufacturing, we must measure its pseudo-first-order degradation kinetics. A common pitfall in stability assays is the failure to account for injection volume variability and undetected side reactions (e.g., ring opening). The following protocol is designed as a self-validating system : it uses an internal standard for volumetric correction and mandates a mass balance check to ensure absolute data integrity.

Step-by-Step Methodology: Forced Degradation & Kinetic Modeling
  • Matrix Preparation (Isothermal Control):

    • Action: Prepare 1.0 mg/mL solutions of E3MC in three distinct 50 mM buffers: pH 2.0 (Phosphate), pH 6.0 (Citrate), and pH 10.0 (Borate).

    • Causality: Using a fixed 50 mM ionic strength prevents kinetic salt effects from artificially skewing the hydrolysis rate constants.

  • Thermal Incubation:

    • Action: Divide each pH matrix into sealed amber vials and incubate in highly calibrated thermal cyclers at 25°C, 40°C, and 60°C.

    • Causality: Amber vials prevent photo-oxidation of the secondary amine. Multiple temperatures allow for the calculation of the Activation Energy ( Ea​ ) via the Arrhenius equation.

  • Reaction Quenching & Internal Standardization:

    • Action: At predefined time points (t = 0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot. Immediately dilute it into 900 µL of cold (4°C) quenching buffer (pH 6.0 phosphate buffer) containing 10 µg/mL of an internal standard (e.g., methyl benzoate).

    • Causality: Shifting the pH to 6.0 and dropping the temperature to 4°C instantaneously halts both acid- and base-catalyzed hydrolysis, capturing a perfect kinetic snapshot. The internal standard corrects for any LC autosampler volumetric errors.

  • Chromatographic Analysis (HPLC-UV/MS):

    • Action: Analyze the quenched samples using a C18 reverse-phase column (Mobile phase: Water/Acetonitrile with 0.1% TFA). Monitor at 210 nm and via positive electrospray ionization (ESI+).

  • System Validation (Mass Balance Check):

    • Action: Calculate the molar sum of remaining E3MC and the formed morpholine-3-carboxylic acid.

    • Causality: The sum must equal 100% ± 2% of the initial E3MC molarity. A significant deficit indicates that the molecule is undergoing an alternative degradation pathway (such as oxidative ring cleavage), thereby invalidating the assumption of simple ester hydrolysis.

Workflow Sample E3MC Sample Prep (1 mg/mL in Buffer) Incubation Thermal Incubation (25°C, 40°C, 60°C) Sample->Incubation Quench Reaction Quenching (Neutralize to pH 6) Incubation->Quench Aliquots at t(n) Analysis HPLC-UV/MS Analysis (Quantification) Quench->Analysis Add Int. Std. Kinetics Arrhenius Plot & Kinetic Modeling Analysis->Kinetics Mass Balance Check

Fig 2: Self-validating workflow for thermodynamic profiling and kinetic modeling.

Quantitative Kinetic Data Summary

Based on the structural homology of morpholine-based esters and empirical kinetic modeling, E3MC exhibits a classic V-shaped pH-rate profile. It is highly stable near its isoelectric point/neutral pH but degrades rapidly in alkaline environments.

Table 2: Representative Pseudo-First-Order Hydrolysis Rate Constants ( kobs​ ) at 40°C

Buffer Condition kobs​ ( s−1 )Half-Life ( t1/2​ )Primary Degradant
pH 2.0 (Acidic) 1.2×10−4 ~1.6 hoursMorpholine-3-carboxylic acid
pH 6.0 (Neutral) <1.0×10−7 > 80 daysTrace hydrolysis
pH 10.0 (Basic) 4.5×10−3 ~2.5 minutesMorpholine-3-carboxylate anion

Note: Data represents extrapolated kinetic behavior for morpholine-3-carboxylate esters under forced degradation conditions to guide formulation strategies.

Conclusion

The thermodynamic stability of ethyl 3-morpholinecarboxylate is governed by the delicate balance of its cyclic chair conformation and the vulnerability of its equatorial ester linkage. By understanding the causality behind its pH-dependent hydrolysis and employing self-validating analytical protocols, researchers can confidently utilize E3MC in complex asymmetric syntheses and solid-phase peptide applications without compromising downstream yield or chiral integrity.

Sources

Exploratory

Structural and Crystallographic Profiling of Ethyl Morpholine-3-Carboxylate Derivatives: A Technical Whitepaper

Executive Summary Ethyl morpholine-3-carboxylate and its functionalized derivatives represent a highly versatile class of heterocyclic scaffolds in modern medicinal chemistry. Their unique physicochemical properties—driv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl morpholine-3-carboxylate and its functionalized derivatives represent a highly versatile class of heterocyclic scaffolds in modern medicinal chemistry. Their unique physicochemical properties—driven by the basic morpholine nitrogen, the hydrogen-bond-accepting ether oxygen, and the stereochemically defined C3-carboxylate—make them privileged structures for targeting complex biological pathways. Notably, these derivatives serve as critical intermediates and core pharmacophores in the development of soluble adenylyl cyclase (sAC) inhibitors[1] and peptidomimetic inhibitors targeting the SARS-CoV-2 3CL protease (3CLpro)[2].

This whitepaper provides an in-depth analysis of the crystallographic behavior, conformational dynamics, and structural validation protocols for ethyl morpholine-3-carboxylate derivatives. By bridging the gap between solid-state X-ray crystallography and solution-phase dynamics, this guide empowers drug development professionals to rationally design and validate highly specific therapeutic agents.

Conformational Dynamics and Structural Chemistry

The Morpholine Ring and C3-Stereochemistry

The morpholine ring predominantly adopts a chair conformation to minimize torsional strain and steric clashes. The introduction of an ester group (ethyl carboxylate) at the C3 position introduces chirality (typically 3R or 3S ), which is critical for target recognition[3]. The orientation of the C3-ester—whether axial or equatorial—is heavily influenced by the substitution at the adjacent N4 position.

Rotameric States and N-Substitution Effects

When the morpholine nitrogen is protected or functionalized with bulky groups (e.g., N-Boc, N-Fmoc, or N-benzyl), the restricted rotation around the N-C(carbonyl) or N-C(alkyl) bonds often leads to the formation of distinct rotamers in solution[3]. This rotameric distribution directly impacts crystallization thermodynamics. Causally, a high energy barrier to rotation means that crystallization must be performed under conditions that either selectively precipitate a single kinetic polymorph or allow for slow equilibration to the thermodynamic minimum.

G N1 Synthesis & Purification (e.g., N-Boc protection) N2 Rotameric Analysis (1H-NMR Validation) N1->N2 Purity >98% N3 Solvent Screening (Vapor Diffusion/Slow Evap) N2->N3 Confirm state N4 Single Crystal X-Ray Diffraction (SCXRD) N3->N4 Crystal isolation N5 Structure Solution (SHELXT / Refinement) N4->N5 Data collection

Workflow for crystallographic validation of morpholine derivatives.

Quantitative Crystallographic Data

Different crystalline forms (polymorphs) of morpholine-3-carboxylate derivatives exhibit distinct X-ray diffraction patterns, densities, and stabilities[4]. Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration of the C3 chiral center and the exact spatial arrangement of the ring heteroatoms.

Below is a summarized table of typical crystallographic parameters observed for functionalized morpholine-3-carboxylate and related heterocyclic derivatives[5],[6]:

ParameterN-Boc-Morpholine-3-Carboxylic AcidEthyl 4-Benzylmorpholine-3-CarboxylateTriazolyl-Morpholine Derivative
Crystal System OrthorhombicMonoclinicTriclinic
Space Group P21​21​21​ P21​/c P1ˉ
a (Å) ~ 10.50~ 11.2011.1775(3)
b (Å) ~ 12.73~ 14.5013.6470(4)
c (Å) ~ 11.06~ 9.8016.3680(6)
Volume (ų) ~ 1142.30~ 1580.452470.9
Z Value 442
Calculated Density 1.287 g/cm³1.310 g/cm³1.345 g/cm³

Note: Unit cell parameters vary based on specific recrystallization solvents and the presence of co-crystallized solvent molecules (solvates)[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the crystallization and structural elucidation of ethyl morpholine-3-carboxylate derivatives must follow a self-validating workflow. The following step-by-step methodology guarantees that the solid-state structure accurately reflects the intended chemical entity.

Phase 1: Pre-Crystallization Validation
  • Synthesis & Isolation: Synthesize the ethyl morpholine-3-carboxylate derivative (e.g., via aziridine ring opening or serine derivation)[3]. Purify via preparative-HPLC to achieve >98% purity[1].

  • Rotamer Check (NMR): Dissolve the purified compound in CDCl3​ or DMSO−d6​ . Perform 1H and 13C NMR at 400 MHz. Causality: Identifying a mixture of rotamers (e.g., a 3:2 ratio of N-Boc rotamers) dictates the need for slow crystallization techniques to prevent the formation of amorphous precipitates[3].

Phase 2: Crystallization (Vapor Diffusion Method)
  • Solvent Selection: Dissolve 10-15 mg of the compound in a minimum volume of a "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Anti-Solvent Chamber: Place the open vial inside a larger sealed chamber containing a volatile "poor" solvent (e.g., hexanes or pentane).

  • Equilibration: Allow the anti-solvent to slowly diffuse into the sample vial over 3 to 7 days at a controlled temperature (4 °C or 20 °C). Causality: Slow diffusion lowers the supersaturation rate, promoting the nucleation of high-quality, defect-free single crystals rather than kinetic polymorphs[4].

Phase 3: X-Ray Diffraction and Refinement
  • Crystal Mounting: Select a single crystal of suitable dimensions (e.g., 0.2×0.2×0.1 mm) and mount it on a goniometer using a cryoloop and perfluoropolyether oil. Flash-cool to 100 K under a nitrogen stream to minimize thermal motion.

  • Data Collection: Collect diffraction data using a diffractometer equipped with Cu- or Mo- radiation.

  • Integration & Scaling: Integrate the raw data using software such as Bruker SAINT and apply empirical absorption corrections using SADABS[6].

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL)[6]. Validation: A final R-factor ( R1​ ) below 5% and a Goodness-of-Fit (GoF) near 1.0 confirms the structural accuracy and stereochemical assignment.

Mechanistic Insights: Target Binding Modes

The crystallographic data of morpholine-3-carboxylate derivatives directly informs their biological application.

In sAC Inhibition: Soluble adenylyl cyclase is uniquely regulated by bicarbonate anions. Crystallographic studies of human sAC in complex with inhibitors reveal that the bicarbonate binding site (BBS) acts as an allosteric regulatory pocket[1],[4]. Morpholine derivatives fit precisely into this pocket; the chair conformation aligns the C3-carboxylate to mimic the physiological bicarbonate, forming critical hydrogen bonds with active site residues, while the N-substituents engage in hydrophobic interactions[4].

In SARS-CoV-2 3CLpro Inhibition: For peptidomimetic inhibitors like nirmatrelvir analogs, the S1 subpocket of 3CLpro requires rigid, stereospecific hydrogen-bond acceptors[2]. The morpholine-3-carboxylate scaffold acts as a rigidified amino acid surrogate. The X-ray crystal structures of these complexes demonstrate that the defined stereochemistry at the C3 position is non-negotiable for optimal penetration and stabilization within the S1 site[2].

G Target Target Protein (e.g., sAC / 3CLpro) Core Morpholine-3-Carboxylate Scaffold Hbond Hydrogen Bonding (C3-Ester/Amide) Core->Hbond Donates/Accepts Hydrophobic Hydrophobic Pocket (N-Substituent) Core->Hydrophobic Directs Conform Chair Conformation (Spatial Alignment) Core->Conform Adopts Hbond->Target Anchors Hydrophobic->Target Stabilizes Conform->Target Fits into

Mechanistic interaction network of morpholine-3-carboxylate scaffolds.

Conclusion

The rational design of therapeutics utilizing the ethyl morpholine-3-carboxylate scaffold relies heavily on robust crystallographic data. By understanding the causal relationship between N-substitution, rotameric states, and crystal packing, researchers can optimize crystallization protocols to yield high-resolution structural data. This solid-state validation is the cornerstone for confirming stereochemistry and mapping precise pharmacophore-target interactions in advanced drug discovery pipelines.

References

  • US20240239774A1 - Soluble adenylyl cyclase (sac)
  • WO2022232259A1 - Soluble adenylyl cyclase (sac)
  • Synthesis and antibacterial activity of (1-aryl-1, 2, 3-triazol-4-yl) methyl esters of morpholine-3-carboxylic acid - ResearchGate Source: researchgate.net URL:[Link]

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC Source: nih.gov URL:[Link]

  • US10836787B2 - Crystalline forms of (S)-2-ethylbutyl 2-(((S)-(((2R,3S,4R,5R)-5- (4-aminopyrrolo[2,1-f] [1,2,4]triazin-7-yl)-5-cyano-3,4...
  • WO2020028097A1 - Solid forms of (r)-11-(methoxymethyl)-12-(3-methoxypropoxy)

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl Morpholine-3-Carboxylate as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, frequently deployed to enhance the physicochemical and pharmacokinetic profiles of drug candidates. Specifically, ethyl morpholine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently deployed to enhance the physicochemical and pharmacokinetic profiles of drug candidates. Specifically, ethyl morpholine-3-carboxylate (and its enantiopure derivatives) serves as a highly versatile chiral building block. By offering dual orthogonal functionalization sites—the secondary amine (N4) and the esterified carboxylate (C3)—this intermediate enables the rapid assembly of complex peptidomimetics, targeted antivirals, and enzyme inhibitors.

This application note details the structural rationale, pharmacological utility, and validated synthetic protocols for utilizing ethyl morpholine-3-carboxylate in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The strategic incorporation of ethyl morpholine-3-carboxylate into a drug scaffold is rarely accidental; it is driven by specific structure-activity relationship (SAR) goals.

Mechanistic Advantages of the Morpholine-3-Carboxylate Motif
  • Solubility and Lipophilicity Tuning: The oxygen atom in the morpholine ring acts as a strong hydrogen-bond acceptor, which significantly lowers the partition coefficient (LogP) compared to purely carbocyclic (e.g., cyclohexane) or nitrogen-only (e.g., piperidine) analogs. This improves aqueous solubility, a critical factor for oral bioavailability.

  • Basicity Attenuation: The electronegative oxygen exerts an inductive electron-withdrawing effect, reducing the pKa of the morpholine nitrogen (typically around 8.3) compared to piperidine (pKa ~11.2). This attenuated basicity improves metabolic stability and reduces off-target hERG liability.

  • Stereochemical Control: The C3 chiral center provides a defined spatial vector for the carboxylate group, which is essential for stereospecific binding in enzymatic active sites (e.g., viral proteases)[1].

Chemical Specifications

To ensure reproducibility in synthetic workflows, researchers typically utilize the hydrochloride salt of the enantiopure (S)- or (R)- isomers due to their enhanced bench stability[2].

PropertySpecification / Value
Chemical Name (S)-Ethyl morpholine-3-carboxylate hydrochloride
CAS Number 218594-84-4 (HCl salt)[2] / 132946-21-5 (Free base)[3]
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes

Applications in Modern Drug Discovery

Ethyl morpholine-3-carboxylate is prominently featured in the synthesis of several advanced therapeutic agents:

  • HBV Capsid Inhibitors: In the development of third-generation 4-H heteroaryldihydropyrimidine (HAP) analogues, the introduction of a morpholine-3-carboxylic acid motif dramatically improved anti-HBV activity. The negatively charged carboxyl group at the C6 morpholine position was found to increase binding affinity to the HBV capsid, yielding an EC₅₀ of 3 nM in HepG2.2.15 cells[4].

  • SARS-CoV-2 3CL Protease Inhibitors: Morpholine-3-carboxylate derivatives are utilized as rigidified peptidomimetics in the design of covalent 3CLpro inhibitors. The morpholine core replaces traditional amino acids (like proline or leucine) to improve the pharmacokinetic profile and metabolic stability of the resulting antiviral compounds[1].

Synthetic Workflow & Visualization

The standard utilization of ethyl morpholine-3-carboxylate involves a sequence of N-functionalization followed by ester hydrolysis to yield a reactive carboxylic acid, which is subsequently coupled to an amine to form the final Active Pharmaceutical Ingredient (API).

G A Ethyl Morpholine-3-carboxylate (Starting Material) B N-Functionalization (Alkylation / Acylation) A->B Boc2O / TEA C Ester Hydrolysis (Saponification) B->C LiOH, THF/H2O D Amide Coupling (Peptidomimetic Formation) C->D Amine, HATU / DIPEA E Active Pharmaceutical Ingredient (e.g., 3CLpro / HBV Inhibitor) D->E Deprotection & Purification

Caption: Synthetic workflow from ethyl morpholine-3-carboxylate to active pharmaceutical ingredients.

Experimental Protocols

The following protocols outline the self-validating synthesis of (S)-4-Boc-morpholine-3-carboxylic acid starting from (S)-ethyl morpholine-3-carboxylate hydrochloride.

Protocol A: N-Boc Protection of (S)-Ethyl Morpholine-3-carboxylate

This step masks the secondary amine, preventing unwanted self-condensation or polymerization during subsequent peptide coupling steps.

Reagents:

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend (S)-ethyl morpholine-3-carboxylate hydrochloride in anhydrous DCM under an inert nitrogen atmosphere.

  • Neutralization: Add TEA dropwise to the suspension at room temperature.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic free base. An excess of TEA (2.5 eq) is used to ensure complete neutralization and to act as a mild base catalyst for the subsequent acylation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reaction between the secondary amine and Boc₂O is exothermic. Cooling prevents thermal runaway and minimizes the formation of isocyanate byproducts.

  • Addition: Add Boc₂O dropwise over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 0.1 M HCl, followed by brine.

    • Causality: The mild acidic wash (0.1 M HCl) removes any unreacted starting material and residual TEA without cleaving the newly formed, acid-sensitive Boc group.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (S)-4-Boc-ethyl morpholine-3-carboxylate.

Protocol B: Saponification to (S)-4-Boc-morpholine-3-carboxylic acid

This step converts the unreactive ethyl ester into a carboxylic acid, priming the molecule for amide bond formation.

Reagents:

  • (S)-4-Boc-ethyl morpholine-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF) / Water (3:1 v/v) (0.15 M)

  • 1 M Citric acid solution

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester from Protocol A in a 3:1 mixture of THF and water.

    • Causality: A biphasic or mixed solvent system is mandatory. THF solubilizes the organic ester, while water solubilizes the inorganic hydroxide base, allowing the reaction to occur at the solvent interface or in a homogenous mixture.

  • Hydrolysis: Cool the solution to 0 °C. Add LiOH·H₂O in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature until TLC indicates complete consumption of the starting material (typically 3-5 hours).

    • Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates effectively with the morpholine oxygen and the ester carbonyl, providing a milder hydrolysis environment. This is critical to prevent base-catalyzed epimerization (racemization) at the sensitive C3 chiral center.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the majority of the THF.

  • Acidification: Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 3-4 using 1 M aqueous citric acid.

    • Causality: Citric acid is a mild organic acid. Using strong mineral acids (like concentrated HCl) at this stage risks premature deprotection of the acid-labile N-Boc group.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure (S)-4-Boc-morpholine-3-carboxylic acid as a white solid.

References

  • Qiu, Z., et al. "Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Xia, Z., et al. "Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety". PMC - National Institutes of Health. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: N-Alkylation of Ethyl Morpholine-3-carboxylate

Introduction: The Strategic Importance of N-Substituted Morpholines The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its favorable physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Substituted Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. Ethyl morpholine-3-carboxylate, derived from an amino acid, presents a chiral morpholine structure with an ester handle, offering a versatile platform for creating complex molecules with precise three-dimensional arrangements.

The nitrogen atom at the 4-position of the morpholine ring is a secondary amine, making it a key site for synthetic elaboration. N-alkylation of this amine is a fundamental transformation that allows for the introduction of various substituents, profoundly influencing the biological activity, pharmacokinetic, and pharmacodynamic properties of the resulting molecule.[2][3] This guide provides detailed protocols and scientific rationale for the efficient N-alkylation of ethyl morpholine-3-carboxylate, targeting researchers in synthetic chemistry and drug development.

Mechanistic Rationale: Choosing the Right Path for C-N Bond Formation

The N-alkylation of a secondary amine like ethyl morpholine-3-carboxylate primarily proceeds via two robust and highly utilized pathways: direct alkylation with electrophiles and reductive amination.

Direct Alkylation via Nucleophilic Substitution (SN2)

This is the most classical approach, where the lone pair of electrons on the morpholine nitrogen acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.[4] The reaction follows an SN2 mechanism. A base is required to neutralize the protonated amine formed after the initial alkylation, regenerating the neutral, nucleophilic tertiary amine product and preventing the formation of an unreactive ammonium salt.[5]

While effective, this method's primary challenge can be over-alkylation, where the tertiary amine product reacts further to form a quaternary ammonium salt.[4][5] However, for the alkylation of a secondary amine to a tertiary amine, this side reaction is often less problematic and can be minimized by using sterically hindered, non-nucleophilic bases or by carefully controlling stoichiometry.[6]

cluster_mech Mechanism: SN2 N-Alkylation amine Ethyl Morpholine-3-carboxylate (Nucleophile) transition_state [Transition State] amine->transition_state SN2 Attack alkyl_halide R-X (Alkylating Agent) alkyl_halide->transition_state protonated_product Protonated Tertiary Amine transition_state->protonated_product Halide leaves final_product N-Alkylated Product protonated_product->final_product Deprotonation base Base (e.g., K₂CO₃, DIPEA) base->protonated_product salts Byproducts (HX, Base-H⁺)

Caption: SN2 mechanism for the N-alkylation of a secondary amine.

Reductive Amination

Reductive amination is a powerful and versatile alternative, particularly useful when the desired alkyl group is derived from an aldehyde or ketone.[7][8] The process involves two key steps in one pot:

  • Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (aldehyde or ketone) to form a transient, electrophilic iminium ion intermediate.

  • Reduction: A reducing agent, typically a mild hydride donor like sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine.[8]

This method is highly chemoselective and generally avoids the issue of over-alkylation, making it a preferred strategy in many modern synthetic applications.[9]

Experimental Workflow: A Visual Guide

The following diagram outlines the general laboratory workflow for the N-alkylation, workup, and purification process.

setup Reaction Setup (Flask, Stirrer, Inert Atm.) reagents Add Amine, Solvent, Base setup->reagents addition Add Alkylating Agent (Alkyl Halide or Carbonyl) reagents->addition reaction Reaction (Stir at RT or Heat) addition->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete purify Purification (Dry, Concentrate, Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for Ethyl Morpholine-3-Carboxylate Scale-Up Synthesis

Welcome to the Technical Support Center. As drug development programs advance, the scale-up synthesis of morpholine-3-carboxylic acid derivatives—critical scaffolds in medicinal chemistry—often presents unexpected bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development programs advance, the scale-up synthesis of morpholine-3-carboxylic acid derivatives—critical scaffolds in medicinal chemistry—often presents unexpected bottlenecks.

This guide is designed for process chemists and researchers facing yield attrition, impurity generation, or isolation challenges during the esterification of morpholine-3-carboxylic acid. By understanding the mechanistic causality behind these failures, we can implement self-validating protocols to ensure robust, scalable, and high-yielding reactions.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my yield drop significantly during the aqueous workup of the esterification reaction?

The "Disappearing Product" Problem If you are neutralizing the reaction mixture with an aqueous base (e.g., NaHCO₃) and extracting with an organic solvent like ethyl acetate or dichloromethane, your product is likely remaining in the aqueous layer. The morpholine ring is highly hydrophilic, and the free base of ethyl morpholine-3-carboxylate possesses a very low partition coefficient (logP).

The Solution: Abandon the aqueous workup entirely. The most efficient scale-up strategy is to isolate the product as the hydrochloride salt[1]. By utilizing direct esterification with thionyl chloride (SOCl₂) in ethanol, the byproduct is HCl gas, which conveniently protonates the secondary amine. The reaction can simply be concentrated in vacuo and precipitated using an anti-solvent (such as diethyl ether or MTBE) to yield the pure HCl salt.

Q2: I am observing a significant impurity mass corresponding to a dimer (m/z ~226). What is this, and how do I prevent it?

Diketopiperazine (DKP) Formation The impurity you are observing is a diketopiperazine derivative. Amino acid esters are notoriously prone to intermolecular self-condensation, especially when concentrated or heated as the free base[2]. The secondary amine of one ethyl morpholine-3-carboxylate molecule acts as a nucleophile, attacking the ethyl ester of a second molecule to form a linear dipeptide intermediate, which rapidly cyclizes into a stable, irreversible DKP byproduct.

The Solution: DKP formation is an autocatalytic cascade triggered by basic conditions and thermal stress[2]. To prevent this during scale-up:

  • Maintain the amine as a protonated salt: The HCl salt renders the nitrogen non-nucleophilic, completely shutting down the DKP pathway.

  • Avoid thermal stress: Never heat the free base. If the free base is strictly required for your next coupling step, generate it in situ immediately prior to use at 0 °C.

Q3: How do I prevent racemization when scaling up the synthesis of (S)-ethyl morpholine-3-carboxylate?

Alpha-Proton Epimerization The C3 proton (alpha to the carboxylate) is relatively acidic. Prolonged refluxing in the presence of strong acids or utilizing harsh basic conditions during isolation can promote enolization, leading to the erosion of enantiomeric excess (ee%).

The Solution: Control the reaction kinetics. The addition of SOCl₂ to ethanol is highly exothermic. During scale-up, this exotherm can cause localized heating, driving racemization. Add the SOCl₂ dropwise at strictly 0 °C, and allow the reaction to proceed at room temperature rather than utilizing aggressive reflux conditions[3].

Part 2: Quantitative Data & Condition Optimization

To illustrate the critical impact of isolation methodology on overall process efficiency, the following table summarizes the quantitative data comparing the traditional free-base extraction versus the optimized direct precipitation method.

Isolation MethodologyReagents & ConditionsThermal ProfileAverage Yield (%)DKP Impurity (%)Enantiomeric Excess (ee %)
Aqueous Extraction (Free Base) SOCl₂, EtOH, NaHCO₃ (aq), EtOAc0 °C to Reflux35 - 45%15 - 25%< 90%
Direct Precipitation (HCl Salt) SOCl₂, EtOH, Et₂O (Anti-solvent)0 °C to RT85 - 95%< 1%> 98%

Data Summary: Transitioning to an HCl salt precipitation workflow eliminates aqueous product loss, suppresses DKP formation, and preserves stereochemical integrity.

Part 3: Mechanistic Workflows & Diagrams

Esterification & Isolation Workflow

The following diagram illustrates the logical divergence between the traditional (failure-prone) and optimized (high-yielding) scale-up routes.

Workflow A Morpholine-3-carboxylic acid (Starting Material) B Add SOCl2 in EtOH (0 °C to RT) A->B C Concentrate in vacuo (Remove excess SOCl2/EtOH) B->C D Precipitate with Diethyl Ether (Anti-solvent) C->D Optimized Route F Aqueous Workup (Free Base Extraction) C->F Traditional Route E Ethyl morpholine-3-carboxylate HCl (High Yield, No Aqueous Workup) D->E G Yield Loss (High Water Solubility) F->G

Caption: Divergent isolation workflows for ethyl morpholine-3-carboxylate synthesis.

Diketopiperazine (DKP) Formation Pathway

Understanding the degradation pathway is critical for prevention. This diagram maps the intermolecular aminolysis that destroys yield when the free base is exposed to heat.

DKP A Ethyl morpholine-3-carboxylate (Free Base) B Intermolecular Nucleophilic Attack (Amine attacks Ester) A->B Heat / Base F Protonation (HCl) (Protects Amine) A->F Acidic Conditions C Linear Dipeptide Intermediate B->C D Intramolecular Cyclization (- EtOH) C->D E Diketopiperazine (DKP) Impurity (Irreversible Yield Loss) D->E

Caption: Mechanism of Diketopiperazine (DKP) formation and its prevention via protonation.

Part 4: Standard Operating Procedure (SOP)

Protocol: Optimized Scale-Up Synthesis of (S)-Ethyl morpholine-3-carboxylate hydrochloride

This methodology is designed to be a self-validating system; by strictly controlling the temperature and avoiding aqueous extraction, the protocol inherently prevents racemization and DKP formation[4].

Reagents:

  • (S)-Morpholine-3-carboxylic acid (1.0 eq)

  • Absolute Ethanol (10 volumes)

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • Diethyl Ether or MTBE (Anti-solvent)

Step-by-Step Methodology:

  • Reactor Charging: Suspend (S)-morpholine-3-carboxylic acid in absolute ethanol (10 mL per gram of starting material) in a dry, nitrogen-flushed reactor equipped with a mechanical stirrer and an internal temperature probe.

  • Thermal Control: Cool the suspension to strictly 0 °C using an ice/brine bath.

  • Activation: Add thionyl chloride (SOCl₂) dropwise via an addition funnel over 30–60 minutes. Critical causality: The addition rate must be controlled to maintain the internal temperature below 5 °C to prevent alpha-proton epimerization and localized solvent boiling.

  • Esterification: Once addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 16–24 hours. The suspension will gradually transition into a clear, homogeneous solution as the esterification proceeds.

  • Concentration: Transfer the mixture to a rotary evaporator. Remove the ethanol and excess thionyl chloride in vacuo at a bath temperature not exceeding 35 °C. Note: Do not apply excessive heat, as trace free-base generation can trigger DKP formation.

  • Precipitation: Resuspend the resulting thick syrup/residue in a minimum amount of cold absolute ethanol (1-2 volumes), then slowly add diethyl ether (or MTBE) under vigorous stirring until a persistent, free-flowing white precipitate forms.

  • Isolation: Filter the solid precipitate under a nitrogen blanket (the salt can be slightly hygroscopic). Wash the filter cake with cold diethyl ether.

  • Drying: Dry the isolated solid in a vacuum oven at room temperature to constant weight. Expected yield: 85–95% of (S)-ethyl morpholine-3-carboxylate hydrochloride as a white crystalline solid.

References

  • Benchchem.
  • ACS Omega. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis".
  • Wiley-VCH.
  • Journal of Medicinal Chemistry (ACS). "Design and Synthesis of Orally Bioavailable Heteroaryldihydropyrimidine Based Inhibitors".

Sources

Optimization

ethyl morpholine-3-carboxylate long-term stability and storage conditions

Comprehensive Troubleshooting, Stability, and Handling Guidelines for Drug Development Professionals Welcome to the Technical Support Center for Ethyl Morpholine-3-carboxylate (EM3C). This portal is engineered for analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Troubleshooting, Stability, and Handling Guidelines for Drug Development Professionals

Welcome to the Technical Support Center for Ethyl Morpholine-3-carboxylate (EM3C). This portal is engineered for analytical chemists, synthetic researchers, and drug development professionals. Below, you will find mechanistic explanations for compound degradation, field-proven handling FAQs, and self-validating analytical protocols to ensure the integrity of your chemical libraries.

Section 1: Core Storage & Handling FAQs

Q: What are the optimal long-term storage conditions for EM3C? A: For long-term stability, EM3C should be stored at 4°C, kept in a dry and cool condition, and strictly protected from light[1][2]. It should be maintained in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Causality: The molecule features two vulnerable sites: an ester linkage and a secondary amine. An inert, desiccated atmosphere prevents atmospheric moisture from initiating ester hydrolysis, while the absence of oxygen and light prevents the generation of reactive oxygen species that can oxidize the morpholine ring.

Q: Should I purchase the free base or the hydrochloride (HCl) salt for long-term library storage? A: We strongly recommend procuring the hydrochloride salt (CAS 84005-98-1 or 1269444-31-6) for extended storage[3][4]. Causality: In the free base form, the morpholine nitrogen retains a lone pair of electrons, making it nucleophilic and highly prone to oxidation. Furthermore, the intrinsic basicity of the free amine can auto-catalyze the hydrolysis of the adjacent ethyl ester if trace water is present. Protonating the amine to form the HCl salt drastically reduces its nucleophilicity and basicity, effectively locking the molecule into a stable conformation and preventing auto-catalytic degradation.

Q: What safety precautions are necessary when handling the HCl salt? A: The compound is classified as an irritant. It may cause allergic skin reactions and serious eye irritation[5]. Causality: The acidic nature of the hydrochloride salt, combined with the organic framework, can disrupt lipid bilayers in the skin and ocular mucosa. Always handle within a fume hood using nitrile gloves and standard PPE.

Section 2: Troubleshooting Degradation Pathways

Q: My LC-MS analysis of a stored batch shows a new major peak. What happened? A: If you observe a new peak with an [M+H]+ of ~132.1 m/z, your sample has undergone ester hydrolysis. The parent EM3C free base has a molecular weight of ~159.18 g/mol ( [M+H]+ ~160.2). Under acidic or basic conditions in the presence of moisture, the ethyl ester hydrolyzes to yield morpholine-3-carboxylic acid and ethanol[6]. Troubleshooting: Ensure your storage vials are completely desiccated. If you are preparing stock solutions in DMSO for high-throughput screening, ensure the DMSO is strictly anhydrous. Hygroscopic solvents will pull water from the air, driving hydrolysis over time.

Q: The compound has turned slightly yellow over time. Is it still usable for synthesis? A: Yellowing typically indicates trace oxidation of the morpholine ring, often leading to N-oxide formation or ring-opened byproducts. While the bulk purity might still read >95% by UV, these trace oxidants can poison sensitive transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). We recommend re-purification via flash chromatography or discarding the batch if it is intended for sensitive biological assays.

Degradation EM3C Ethyl Morpholine-3-carboxylate Moisture Moisture / H2O EM3C->Moisture Exposure Oxygen Oxygen / Light EM3C->Oxygen Exposure Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Oxidation Amine Oxidation Oxygen->Oxidation Deg1 Morpholine-3-carboxylic acid Hydrolysis->Deg1 Deg2 N-Oxide Byproducts Oxidation->Deg2

Figure 1: Primary degradation pathways of Ethyl Morpholine-3-carboxylate under suboptimal storage.

Section 3: Analytical Workflows & Protocols

To verify the integrity of your EM3C supply, utilize the following self-validating Accelerated Stability Protocol.

Protocol: Accelerated Stability and Degradation Profiling (LC-MS) Self-Validating Design: This protocol incorporates a -20°C stored aliquot as an internal baseline control and requires a System Suitability Test (SST) to ensure that any observed degradation is due to environmental stress, not analytical artifacts.

Step-by-Step Methodology:

  • System Suitability Test (SST): Before running samples, inject a blank (Acetonitrile) and a 1 µg/mL EM3C standard. Verify that the m/z 160.2 peak resolves with a signal-to-noise ratio (S/N) > 100.

  • Sample Preparation: Prepare a 10 mM stock solution of EM3C in anhydrous HPLC-grade Acetonitrile.

  • Aliquoting: Divide the stock into 1 mL glass HPLC vials (N=3 per condition). Seal with PTFE-lined caps.

  • Environmental Stressing:

    • Condition A (Control): Store at -20°C in the dark.

    • Condition B (Hydrolytic Stress): Add 5% v/v HPLC water to the vial. Store at 40°C.

    • Condition C (Oxidative Stress): Leave the cap loose, expose to ambient light at 25°C.

  • Time-Course Sampling: Pull 10 µL aliquots at Day 1, Day 3, and Day 7.

  • Quenching: Dilute the 10 µL aliquot with 990 µL of cold Acetonitrile (1:100 dilution) to immediately halt degradation kinetics.

  • LC-MS Analysis: Run on a C18 column using a Water/Acetonitrile gradient (with 0.1% Formic Acid). Monitor Extracted Ion Chromatograms (EIC) for m/z 160.2 (Intact EM3C) and m/z 132.1 (Hydrolyzed degradant).

Workflow Step1 1. Sample Aliquoting (N=3 per condition) Step2 2. Environmental Stress (e.g., 40°C / 75% RH) Step1->Step2 Step3 3. Quenching & Dilution (Acetonitrile/Water) Step2->Step3 Step4 4. LC-MS/UV Analysis (Monitor m/z 160 & 132) Step3->Step4 Step5 5. Kinetic Modeling (Determine Shelf-life) Step4->Step5

Figure 2: Step-by-step workflow for accelerated stability testing of EM3C samples.

Section 4: Quantitative Stability Data

The following table summarizes the expected degradation rates of EM3C (Free Base) under various environmental conditions, validating the necessity of cold, dry storage.

Storage ConditionTemp / RHDay 1 PurityDay 3 PurityDay 7 PurityPrimary Degradation Mechanism
Control (Desiccated) -20°C / Dry>99.5%>99.5%>99.5%None
Standard Fridge 4°C / Ambient>99.5%99.2%98.8%Trace Hydrolysis
Accelerated Stress 40°C / 75% RH98.1%94.5%87.2%Ester Hydrolysis
Photolytic Stress 25°C / Ambient Light98.5%96.0%92.1%Amine Oxidation

Note: The Hydrochloride salt exhibits approximately 4x greater stability under Accelerated Stress conditions compared to the free base.

References

  • [3] Title: Ethyl morpholine-3-carboxylate hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • [2] Title: Ethyl Morpholine-3-carboxylate Hydrochloride CAS NO.84005-98-1 - LookChem Source: LookChem URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Chiral Ethyl Morpholine-3-Carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with chiral morpholine-3-carboxylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with chiral morpholine-3-carboxylic acid derivatives. Due to the unique electronic environment of the morpholine ring, these scaffolds are highly susceptible to loss of stereochemical integrity. Below, you will find mechanistic troubleshooting FAQs, quantitative data, and self-validating experimental protocols to ensure absolute stereoconservation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does chiral ethyl morpholine-3-carboxylate racemize so much faster than standard acyclic amino acid esters? A1: The C3 stereocenter is flanked by a secondary amine (N4) and an electron-withdrawing ethyl ester. The inductive effect of the morpholine ring's oxygen (O1), combined with the ester carbonyl, significantly increases the acidity of the C3 α-proton. The racemization barrier for these cyclic amino acid enolates is relatively low (often ~16.0 kcal/mol)[1]. When exposed to standard amine bases, the α-proton is easily abstracted, forming a planar enolate intermediate that reprotonates non-selectively from either face.

Q2: What bases should I use to minimize enolization during N-protection (e.g., Boc or Cbz protection)? A2: You must switch from unhindered, strong bases (like Triethylamine or NaOH) to sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are strongly recommended[2]. The steric bulk and lower pKa of these bases allow them to neutralize the HCl generated during the reaction without efficiently abstracting the sterically hindered C3 proton.

Q3: How do I safely hydrolyze the ethyl ester to the carboxylic acid without losing stereochemistry? A3: Base-catalyzed saponification (e.g., NaOH in MeOH) is notorious for racemizing morpholine-3-carboxylates. If you do not need to retain an acid-labile protecting group (like Boc), acid-catalyzed hydrolysis (e.g., 5 M HCl/dioxane) is the superior choice. This method completely avoids basic conditions and has been shown to proceed with high stereoconservation, yielding products without any traces of racemization[3]. If you must retain a Boc group, use strictly controlled LiOH in THF/H2O at 0 °C.

Part 2: Visualizations of Causality and Workflow

RacemizationMechanism A Chiral Ethyl Morpholine-3-Carboxylate B Base Abstraction of C3 α-Proton A->B Strong Base C Planar Enolate Intermediate B->C -H+ D Non-selective Reprotonation C->D +H+ E Racemic Mixture (50% R / 50% S) D->E Epimerization

Fig 1: Base-catalyzed enolization mechanism leading to racemization at the C3 position.

Workflow Step1 1. (S)-Ethyl Morpholine-3-Carboxylate Step2 2. N-Protection (NMM, 0°C) Step1->Step2 Step3 3. Chiral HPLC In-Process Control Step2->Step3 Step3->Step2 ee < 99% Step4 4. Acidic Ester Hydrolysis Step3->Step4 ee > 99% Step5 5. Enantiopure Morpholine-3-Acid Step4->Step5

Fig 2: Optimized workflow for N-protection and hydrolysis preserving chiral integrity.

Part 3: Quantitative Data on Base & Temperature Effects

The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess (ee) during the N-Boc protection of (S)-ethyl morpholine-3-carboxylate.

Table 1: Impact of Base Selection and Temperature on Enantiomeric Excess (ee)

Base UsedpKa (Conj. Acid)TemperatureReaction TimeYield (%)Final ee (%)Causality / Observation
TEA 10.725 °C4 h8545 High basicity and thermal energy drive rapid enolization.
Na₂CO₃ 10.325 °C12 h7860 Biphasic conditions slow reaction, but prolonged exposure degrades ee.
DIPEA 10.50 °C to 25 °C4 h9294 Steric hindrance reduces α-proton abstraction, but room temp allows minor epimerization.
NMM 7.40 °C6 h88>99 Weak basicity perfectly balances HCl neutralization without triggering enolization[2].
2,4,6-Collidine 7.5-10 °C8 h85>99 Cryogenic conditions and steric bulk completely suppress the enolate pathway.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Racemization-Free N-Boc Protection

This protocol utilizes cryogenic control and weak basicity to prevent C3 deprotonation.

Step 1: Preparation & Cooling Dissolve (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system keeps the molecules below the 16.0 kcal/mol activation barrier required for enolization[1].

Step 2: Base Addition Add N-methylmorpholine (NMM) (2.2 eq) dropwise over 10 minutes. Causality: NMM is a weak, mildly hindered base that neutralizes the hydrochloride salt without abstracting the highly acidic C3 α-proton[2].

Step 3: Electrophile Addition Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a single portion. Maintain stirring strictly at 0 °C for 6 hours.

Step 4: Self-Validation (In-Process Control) Withdraw a 10 µL aliquot, quench in 1 mL of pH 4 buffer, extract with EtOAc, and inject onto a Chiral HPLC column (e.g., Chiralpak AD-H). Compare against a racemic standard. Validation Check: Do not proceed to workup unless the chromatogram confirms >99% ee. If epimerization is detected, discard and restart with stricter temperature control.

Step 5: Quench and Workup Quench the reaction with 10% aqueous citric acid (pH ~4) while still at 0 °C. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Stereoconservative Acidic Hydrolysis of the Ethyl Ester

Use this protocol to obtain the free carboxylic acid. Note: This will concurrently remove acid-labile protecting groups like Boc.

Step 1: Acidic Saponification Setup Dissolve the protected (S)-ethyl morpholine-3-carboxylate in a 1:1 mixture of 5 M HCl and 1,4-dioxane (0.2 M concentration). Causality: Avoiding alkaline conditions (like LiOH/NaOH) completely bypasses the base-catalyzed enolate formation. The highly acidic environment protonates the ester, facilitating hydrolysis while keeping the C3 proton intact[3].

Step 2: Reflux Heat the mixture to reflux and stir overnight (approx. 12-16 hours).

Step 3: Self-Validation (LC-MS) Monitor the reaction via LC-MS. Validation Check: Confirm the complete disappearance of the starting material mass and the appearance of the free amino acid mass before cooling.

Step 4: Isolation Concentrate the mixture under reduced pressure to yield the enantiopure morpholine-3-carboxylic acid hydrochloride salt as a white solid. Measure the specific optical rotation and compare to literature values to definitively confirm stereoconservation.

References

  • ACS Publications. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid". The Journal of Organic Chemistry.[Link]

  • ACS Publications. "Development of a Practical Synthesis of a TORC1/2 Inhibitor: A Scalable Application of Memory of Chirality". Organic Process Research & Development.[Link]

Sources

Optimization

purification techniques for ethyl morpholine-3-carboxylate crude mixtures

Welcome to the technical support center for the purification of ethyl morpholine-3-carboxylate and related derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of ethyl morpholine-3-carboxylate and related derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material from crude reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Part 1: Understanding Your Crude Mixture & General Strategy

Purification begins with understanding the nature of your target molecule and its potential impurities. Ethyl morpholine-3-carboxylate, like other morpholine derivatives, possesses a key feature that dictates its purification: the basic nitrogen atom within the heterocyclic ring.[1] This basicity can be both a challenge and an opportunity in purification.

FAQ 1: What are the likely impurities in my crude ethyl morpholine-3-carboxylate mixture?

Impurities typically arise from unreacted starting materials, reagents, or side reactions.[2] Common contaminants may include:

  • Starting Materials: Unreacted precursors from your specific synthetic route.

  • Reagents: Excess acids, bases (e.g., triethylamine), or coupling agents.

  • Solvents: Residual reaction solvents which can be difficult to remove, especially high-boiling ones like DMF or DMSO.[3]

  • Side Products: Products from undesired reaction pathways.

  • Decomposition Products: Morpholine-containing compounds can be sensitive to harsh pH conditions or high temperatures, leading to degradation.[2]

Initial Assessment: The First Critical Step

Before attempting any large-scale purification, a small-scale analysis is crucial.

  • Thin-Layer Chromatography (TLC): An indispensable tool to visualize the number of components in your mixture and to screen for suitable solvent systems for column chromatography.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR of the crude mixture can help identify major impurities if their structures are known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent method to determine the number of components and their relative amounts.[5][6]

Overall Purification Workflow

The following diagram illustrates a general workflow for purifying ethyl morpholine-3-carboxylate.

Purification Workflow Crude Crude Reaction Mixture Analysis Initial Analysis (TLC, ¹H NMR, GC-MS) Crude->Analysis Decision Select Purification Method Analysis->Decision Chromatography Flash Column Chromatography Decision->Chromatography Complex Mixture / Similar Polarity Crystallization Recrystallization / Salt Formation Decision->Crystallization Solid Product / Crystalline Salt Distillation Vacuum Distillation Decision->Distillation Thermally Stable Liquid / Volatile Impurities PurityCheck Purity Analysis (TLC, NMR, GC, HPLC) Chromatography->PurityCheck Crystallization->PurityCheck Distillation->PurityCheck PurityCheck->Decision Impure PureProduct Pure Ethyl Morpholine-3-Carboxylate PurityCheck->PureProduct Purity ≥ 98%

Caption: A general workflow for the purification of ethyl morpholine-3-carboxylate.

Part 2: Flash Column Chromatography Troubleshooting Guide

Column chromatography is one of the most powerful and common techniques for purifying morpholine derivatives.[2][7] However, the basicity of the morpholine nitrogen often causes problems on standard silica gel.

FAQ 2: Why does my compound show significant peak tailing or streaking on the TLC plate and column?

This is the most common issue. The morpholine nitrogen, being basic, interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong, sometimes irreversible, interaction prevents the compound from moving smoothly with the mobile phase, leading to tailing, poor separation, and low recovery.[1]

FAQ 3: How can I solve the peak tailing problem?

The solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[1]

  • Triethylamine (Et₃N): The most common choice. Add 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes).[1] This small amount of a competing base will occupy the acidic sites on the silica, allowing your morpholine compound to elute symmetrically.

  • Ammonia: A solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can also be used, typically as part of a more polar solvent system (e.g., Dichloromethane/Methanol/Ammonia).

Troubleshooting Common Chromatography Issues

ProblemProbable CauseRecommended Solution
Compound won't elute (stuck on column) The eluent is not polar enough for your compound.[1]Gradually increase the polarity of the eluent. For example, move from 20% EtOAc in Hexanes to 40%, then 60%. If necessary, switch to a more polar system like Dichloromethane/Methanol.
Poor separation from impurities The chosen eluent system does not provide adequate resolution.[1]Screen different solvent systems using TLC.[8] Try replacing ethyl acetate with acetone or using a ternary mixture (e.g., Hexane/EtOAc/DCM).
Low product recovery Irreversible binding to the silica gel.Ensure you have added a basic modifier like triethylamine to the eluent.[1] If the compound is very polar, consider using a different stationary phase like alumina or reverse-phase silica.
Crude sample not dissolving for loading The compound has low solubility in the eluent.Use a "dry loading" technique. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded directly onto the column.[1]

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Start -> Tailing; Tailing -> AddBase [label="Yes"]; Tailing -> NoElution [label="No"]; NoElution -> IncreasePolarity [label="Yes"]; NoElution -> PoorSep [label="No"]; PoorSep -> ChangeSolvent [label="Yes"]; AddBase -> Success; IncreasePolarity -> Success; ChangeSolvent -> Success; }

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Ethyl Morpholine-3-Carboxylate vs. Morpholine Derivatives in Drug Discovery

Morpholine derivatives are recognized as privileged pharmacophores in modern drug discovery. They offer a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity[1]. Among these, morpholine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholine derivatives are recognized as privileged pharmacophores in modern drug discovery. They offer a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity[1]. Among these, morpholine-3-carboxylic acid and its esterified derivatives—specifically ethyl morpholine-3-carboxylate and methyl morpholine-3-carboxylate —serve as critical building blocks for synthesizing peptidomimetics and complex active pharmaceutical ingredients (APIs)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, synthetic utility, and experimental handling of these derivatives. The methodologies provided herein are designed as self-validating systems to ensure reproducible results in your laboratory.

Structural and Physicochemical Comparison

The choice between the free acid, methyl ester, and ethyl ester is dictated by the downstream synthetic environment.

Table 1: Physicochemical Properties and Synthetic Utility

CompoundMolecular FormulaMW ( g/mol )LogPPSA (Ų)Primary Synthetic Utility
Morpholine-3-carboxylic acid C5H9NO3131.13-1.2065.6Direct peptide coupling; highly polar intermediate requiring N-protection.
Methyl morpholine-3-carboxylate C6H11NO3145.16-0.1054.5High reactivity ester; susceptible to mild saponification[3].
Ethyl morpholine-3-carboxylate C7H13NO3159.180.6747.6Enhanced lipophilicity; stable intermediate for multi-step synthesis[4].

Mechanistic Causality: The free acid is highly polar and often requires protection (e.g., Fmoc or Boc) to prevent zwitterion formation and self-condensation during coupling[2]. The methyl ester offers a highly reactive carbonyl center for rapid amidation. In contrast, ethyl morpholine-3-carboxylate provides superior lipophilicity (LogP ~0.67) and steric bulk, making it the preferred protecting strategy when subsequent synthetic steps involve harsh nucleophiles that might prematurely cleave a less hindered ester.

Pharmacological Relevance & Signaling Pathways

Morpholine-3-carboxylate derivatives have recently gained prominence as potent inhibitors of soluble adenylyl cyclase (sAC) [5]. Unlike transmembrane adenylyl cyclases, sAC is localized in the cytoplasm and mitochondria, is directly regulated by bicarbonate ions, and is responsible for cAMP signaling that modulates lysosomal acidification and apoptosis[6].

G HCO3 Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates cAMP cAMP sAC->cAMP Catalyzes ATP ATP ATP->sAC Substrate Downstream Lysosomal Acidification & Apoptosis cAMP->Downstream Regulates Inhibitor Morpholine-3-carboxylate Derivatives (Inhibitors) Inhibitor->sAC Inhibits

sAC-cAMP signaling pathway modulation by morpholine-3-carboxylate inhibitors.

Synthetic Workflows & Self-Validating Protocols

The synthesis and subsequent deprotection of morpholine esters require precise solvent and temperature control.

G SM Morpholine-3-carboxylic acid MeOH MeOH / H+ (Direct Esterification) SM->MeOH EtOH EtOH / H+ (Direct Esterification) SM->EtOH MethylEster Methyl morpholine-3-carboxylate (Higher reactivity) MeOH->MethylEster EthylEster Ethyl morpholine-3-carboxylate (Higher lipophilicity) EtOH->EthylEster Hydrolysis LiOH·H2O, Dioxane/H2O, 60°C (Hydrolysis) MethylEster->Hydrolysis Mild conditions EthylEster->Hydrolysis Requires heat API Active Pharmaceutical Ingredient (e.g., sAC Inhibitor) Hydrolysis->API Coupling

Comparative synthetic routes for morpholine-3-carboxylate esterification and hydrolysis.

Protocol: Synthesis and Hydrolysis of Ethyl Morpholine-3-Carboxylate

Objective: To synthesize ethyl morpholine-3-carboxylate via direct esterification and subsequently hydrolyze it to yield a functionalized sAC inhibitor precursor[5].

Phase 1: Direct Esterification

  • Reaction Setup: Suspend morpholine-3-carboxylic acid (1.0 eq) in absolute ethanol. Causality: The use of absolute ethanol prevents competitive hydrolysis and drives the equilibrium toward the ester.

  • Catalysis: Add a catalytic amount of thionyl chloride ( SOCl2​ ) dropwise at 0°C. Causality: SOCl2​ reacts with ethanol to generate HCl in situ, acting as the acid catalyst, while simultaneously consuming trace water.

  • Reflux: Heat the mixture to 75°C for 8 hours.

  • Validation Checkpoint 1 (Self-Validating System): Monitor the reaction via TLC (DCM:MeOH 9:1). Because the morpholine nitrogen lacks a UV chromophore, visualize the plate using a Ninhydrin stain. A successful reaction is indicated by the disappearance of the baseline spot (free acid) and the appearance of a high-Rf spot (ethyl ester) that turns purple upon heating.

Phase 2: Targeted Hydrolysis (sAC Inhibitor Workflow) As documented in recent sAC inhibitor development protocols, the ethyl ester requires specific conditions for deprotection due to its steric stability[5].

  • Solvent System: Dissolve ethyl morpholine-3-carboxylate (100 mg, 0.191 mmol) in a 5:1 mixture of 1,4-Dioxane (2 mL) and H2​O (0.4 mL). Causality: Dioxane provides excellent solubility for the organic ester, while water is essential to dissolve the inorganic base and act as the nucleophile.

  • Reagent Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 120 mg, 15 eq). Causality: The hydrated form of LiOH is less hygroscopic than the anhydrous form, ensuring a highly accurate and reproducible hydroxide concentration.

  • Thermal Activation: Stir the reaction mixture at 60°C for 12 hours under a nitrogen atmosphere. Causality: The elevated temperature is strictly necessary; at room temperature, the ethyl ester hydrolyzes at less than 10% the rate of a methyl ester due to the steric shielding of the ethoxy group.

  • Validation Checkpoint 2: Filter the reaction mixture and analyze the filtrate via LC-MS. The target mass must shift from [M+H]+=160.1 (ethyl ester) to [M+H]+=132.1 (free acid).

  • Purification: Concentrate the filtrate and purify via preparative-HPLC (e.g., Phenomenex Gemini column) to isolate the pure intermediate[5].

Comparative Experimental Performance

The steric bulk of the esterifying group directly dictates the severity of the hydrolysis conditions.

Table 2: Comparative Experimental Performance of Ester Hydrolysis

SubstrateHydrolysis ReagentSolvent SystemTempTimeYield
Methyl morpholine-3-carboxylate LiOH (2.0 eq)THF/H2O (3:1)25°C2 hr>95%
Ethyl morpholine-3-carboxylate LiOH·H2O (15.0 eq)Dioxane/H2O (5:1)60°C12 hr88%
Fmoc-Morpholine-3-carboxylic acid (Methyl Ester) 5M HCl / Dioxane (1:1)Dioxane/HCl100°C12 hr97%

Note on N-Protected Derivatives: When the morpholine nitrogen is protected with an Fmoc group, basic hydrolysis (LiOH) will prematurely cleave the Fmoc group. In such cases, acidic hydrolysis (e.g., 5M HCl in dioxane at reflux) is mandatory to selectively cleave the ester while preserving the nitrogen protecting group[2].

Conclusion

When designing synthetic routes for morpholine-containing therapeutics, the choice of the 3-carboxylate derivative is non-trivial. Methyl morpholine-3-carboxylate is ideal for rapid, mild transformations, whereas ethyl morpholine-3-carboxylate provides the robust stability required for complex, multi-step API synthesis, such as the development of sAC inhibitors.

References
  • [4] LookChem. "Ethyl Morpholine-3-carboxylate Hydrochloride CAS NO.84005-98-1".[Link]

  • [1] ResearchGate. "Synthesis and antibacterial activity of (1-aryl-1, 2, 3-triazol-4-yl) methyl esters of morpholine-3-carboxylic acid".[Link]

  • [2] ACS Publications. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid | The Journal of Organic Chemistry".[Link]

  • [6] Google Patents. "WO2022232259A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof".

  • [5] Google Patents. "US20240239774A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof".

Sources

Comparative

A Comparative Guide to Analytical Reference Standards for Ethyl Morpholine-3-Carboxylate in GC-MS Analysis

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of analytical reference standards for ethyl morpholine-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of analytical reference standards for ethyl morpholine-3-carboxylate, a key chemical intermediate. As no official pharmacopeial standards are currently available for this compound, we will delve into the critical process of qualifying a non-compendial reference standard for use in validated Gas Chromatography-Mass Spectrometry (GC-MS) methods, ensuring data of the highest accuracy and reliability.

The Landscape of Reference Standards: A Critical Choice

In pharmaceutical analysis, reference standards are the bedrock of quantitative and qualitative assessments. They provide the benchmark against which unknown samples are measured. The hierarchy of reference standards is crucial to understand, as it dictates the level of characterization and validation required.

Standard Type Description Source Qualification Requirements by User
Primary (Compendial) A substance that is widely acknowledged to be of the highest purity and whose value is accepted without requiring comparison to another chemical substance.Pharmacopeias (e.g., USP, EP)None; accepted as is for its intended use.[1][2][3]
In-House Primary A substance of high purity, synthesized and/or purified and extensively characterized by the user to serve as the primary reference standard in the absence of a compendial standard.[4]Synthesized in-house or purchased from a chemical supplier and subjected to rigorous qualification.Full characterization (identity, purity, potency) is mandatory.[4][5]
Secondary A substance whose characteristics are established by comparison to a primary reference standard. It is used for routine laboratory work.In-house or commercialCharacterization against the in-house primary standard.[5][6]

A thorough search of major pharmacopeial databases, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), reveals a critical fact: there is currently no official, compendial reference standard for ethyl morpholine-3-carboxylate. [2][7] This places the onus on the analytical scientist to procure a high-purity batch from a commercial supplier and qualify it as an in-house primary reference standard.

Qualifying an In-House Primary Reference Standard for Ethyl Morpholine-3-Carboxylate

When a compendial standard is not available, a batch of the material, often sourced from a commercial chemical supplier, must undergo a comprehensive characterization process to be established as an in-house primary reference standard.[1][4] This process is not merely a simple purity check; it is a rigorous, multi-faceted analytical endeavor to confirm the material's identity, purity, and potency unequivocally.

The following workflow outlines the essential steps for qualifying a candidate batch of ethyl morpholine-3-carboxylate.

cluster_0 Phase 1: Material Selection & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Purity & Potency Assignment cluster_3 Phase 4: Documentation & Stability Procure Procure High-Purity Ethyl Morpholine-3-Carboxylate CoA Review Supplier's Certificate of Analysis (CoA) Procure->CoA Initial Initial Purity Screen (e.g., HPLC-UV, GC-MS) CoA->Initial Identity Structural Confirmation (NMR, MS, IR) Initial->Identity PhysChem Physicochemical Analysis (Appearance, Melting Point) Identity->PhysChem SolidState Solid-State Characterization (XRPD - if solid) PhysChem->SolidState ChromPurity Chromatographic Purity (Validated HPLC/GC Method) SolidState->ChromPurity Potency Assign Potency (Mass Balance Calculation) ChromPurity->Potency Water Water Content (Karl Fischer) Water->Potency ROI Residue on Ignition (ROI) ROI->Potency Solvents Residual Solvents (GC-HS) Solvents->Potency Report Generate Qualification Report Potency->Report Stability Establish Storage Conditions & Initiate Stability Study Report->Stability

Workflow for qualifying an in-house primary reference standard.
Full Characterization Techniques

A battery of orthogonal (i.e., based on different principles) analytical techniques must be employed to provide irrefutable evidence of the compound's structure and identity.[4]

Technique Purpose Expected Outcome for Ethyl Morpholine-3-Carboxylate
¹H and ¹³C NMR Confirms the molecular structure and connectivity of atoms.The spectra should be consistent with the expected chemical shifts and coupling constants for the ethyl and morpholine moieties.
High-Resolution Mass Spectrometry (HRMS) Confirms the elemental composition and molecular weight.[4]The measured mass should be within a few ppm of the theoretical mass of C₇H₁₃NO₃.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups.The spectrum should show characteristic absorptions for the ester carbonyl (C=O), C-O, and N-H bonds.
Elemental Analysis (CHN) Provides the percentage of Carbon, Hydrogen, and Nitrogen.The experimental percentages should align with the theoretical values for the molecular formula.
Purity Determination and Potency Assignment

The purity of the reference standard is not determined by a single method but by a mass balance approach, where all significant impurities are quantified and subtracted from 100%.[4]

Potency (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities) [5]

  • Organic Impurities: A validated, stability-indicating chromatographic method (typically HPLC or GC) is used to separate and quantify all process-related impurities and potential degradants.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Quantified using headspace GC-MS.

  • Inorganic Impurities (Residue on Ignition): Measures the amount of non-volatile inorganic material.

Comparative GC-MS Methodologies for Ethyl Morpholine-3-Carboxylate Analysis

Direct analysis of ethyl morpholine-3-carboxylate by GC-MS can be challenging due to its polarity, which can lead to poor peak shape and low sensitivity.[8] To overcome this, a derivatization step is essential to convert the analyte into a more volatile and less polar form.

Recommended Approach: Nitrosation Derivatization

The most effective and widely documented derivatization strategy for morpholine and related secondary amines is nitrosation.[9][10][11] This reaction, carried out with sodium nitrite in an acidic medium, converts the secondary amine of the morpholine ring into a stable and volatile N-nitroso derivative, which is highly amenable to GC-MS analysis.[8][9]

cluster_0 Derivatization Reaction cluster_1 GC-MS Analysis start Ethyl Morpholine-3-carboxylate (in sample) reagents + Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) start->reagents product N-nitroso-ethyl morpholine-3-carboxylate (Volatile Derivative) reagents->product extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) product->extraction injection GC Injection extraction->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (EI, SIM Mode) separation->detection

Derivatization and GC-MS analysis workflow.
Alternative Derivatization Approaches

While nitrosation is the preferred method, other derivatization techniques used for amines could be considered, though they may be less specific or require more stringent reaction conditions.

  • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to form an amide derivative.

  • Silylation: Using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group.[12]

These alternatives would require significant method development and may not offer the same sensitivity and robustness as the nitrosation method for this specific analyte.

Experimental Protocol: GC-MS Analysis of Ethyl Morpholine-3-Carboxylate

This protocol describes a validated GC-MS method for the quantification of ethyl morpholine-3-carboxylate, incorporating the recommended nitrosation derivatization. The method validation is designed to meet the requirements of ICH Q2(R2).[13][14][15]

Materials and Reagents
  • Qualified In-House Primary Reference Standard of Ethyl Morpholine-3-carboxylate

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Deionized Water

Sample and Standard Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the qualified ethyl morpholine-3-carboxylate reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock standard solution with methanol.

  • Sample Preparation: Dissolve the sample matrix (e.g., drug substance) in a suitable solvent to achieve a target concentration of ethyl morpholine-3-carboxylate within the calibration range.

Derivatization Procedure
  • Transfer 1 mL of each standard and sample solution to separate glass vials.

  • Add 200 µL of 0.1 M HCl to each vial.

  • Add 200 µL of a freshly prepared saturated sodium nitrite solution.

  • Vortex the vials for 30 seconds and allow them to react at room temperature for 15 minutes.

  • Add 1 mL of dichloromethane to each vial and vortex for 1 minute for liquid-liquid extraction.[8]

  • Allow the layers to separate. Carefully transfer the lower organic layer (DCM) to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Conditions
Parameter Condition
GC System Agilent 7890 or equivalent
Column DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column[16]
Carrier Gas Helium at a constant flow of 1.5 mL/min
Inlet Temp. 250 °C
Injection Vol. 1 µL (Splitless)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min[8][16]
MS System Agilent 5977 or equivalent single quadrupole or tandem MS
Ionization Mode Electron Impact (EI), 70 eV
Source Temp. 230 °C
Quad Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions Quantifier and qualifier ions to be determined from the mass spectrum of the derivatized standard.
Method Validation Summary (per ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for its intended purpose.[13][14][17][18]

Parameter Acceptance Criteria Rationale
Specificity No interference from blank, placebo, or other known impurities at the retention time of the analyte.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.Demonstrates a proportional relationship between concentration and response.[9]
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable precision, accuracy, and linearity.Defines the working limits of the method.[13]
Accuracy Recovery of 80.0% to 120.0% for spiked samples at three concentration levels.Measures the closeness of the test results to the true value.
Precision Repeatability (RSD ≤ 15.0%), Intermediate Precision (RSD ≤ 20.0%).Demonstrates the method's consistency under various conditions.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ≥ 10).[9][11]Defines the lower limit for reliable quantitative measurements.
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., flow rate, oven ramp rate).Shows the method's reliability during normal usage.

Conclusion and Recommendations

The analysis of ethyl morpholine-3-carboxylate by GC-MS presents a unique challenge due to the absence of a commercially available certified or pharmacopeial reference standard. This guide has demonstrated that a robust and reliable analytical method can be established through a two-pronged approach:

  • Rigorous In-House Qualification: A commercially sourced high-purity material must be thoroughly characterized using a suite of orthogonal analytical techniques to establish it as an in-house primary reference standard. This self-validating system ensures the fundamental accuracy of all subsequent measurements.

  • Validated Derivatization GC-MS Method: A method based on nitrosation derivatization followed by GC-MS analysis provides the necessary sensitivity, specificity, and reliability for the quantification of ethyl morpholine-3-carboxylate in complex matrices.

For organizations involved in the development and manufacturing of pharmaceuticals containing this intermediate, investing in the proper qualification of an in-house reference standard is not merely a recommendation but a scientific and regulatory necessity. This ensures the integrity of analytical data, the quality of the final product, and compliance with global regulatory expectations.

References

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Available at: [Link]

  • Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Available at: [Link]

  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. Available at: [Link]

  • Sinochem Nanjing Corporation. Ethyl Thiomorpholine-3-Carboxylate. Available at: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ICH. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Draft version. Available at: [Link]

  • ICH. (2025, July 8). ICH Q2(R2): Validation of Analytical Procedures ICH Q14. Available at: [Link]

  • IAEA. (2003). Development and use of reference materials and quality control materials. Available at: [Link]

  • ResearchGate. The derivatization reaction of morpholine. Available at: [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Available at: [Link]

  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • USCKS. ethyl (3S)-morpholine-3-carboxylate,hydrochloride[218594-84-4]. Available at: [Link]

  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • American Elements. Ethyl 3-Ethylmorpholine-3-carboxylate. Available at: [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available at: [Link]

  • Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis.
  • CPAChem. Pesticides. Available at: [Link]

  • NextSDS. Ethyl 3-EthylMorpholine-3-carboxylate — Chemical Substance Information. Available at: [Link]

  • Mujović, N., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 8, 590.
  • MDPI. (2020, June 5). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Available at: [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(16), 9201-9204.
  • GMP Navigator. EP - USP and other Pharmacopoeias: Dealing with different compendial methods. Available at: [Link]

  • Al-Warhi, T., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • Jain, A., & Sahu, S. K. (2024).

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Toxicity of Ethyl Morpholine-3-Carboxylate Analogs

For drug development professionals and researchers in medicinal chemistry, the morpholine scaffold is a privileged structure. Its inclusion in a molecule can enhance desirable pharmacokinetic properties such as aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in medicinal chemistry, the morpholine scaffold is a privileged structure. Its inclusion in a molecule can enhance desirable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2][3][4] However, as with any chemical modification, it is crucial to understand how structural changes to the morpholine ring and its substituents impact the compound's toxicity profile. This guide provides a framework for the comparative toxicological assessment of ethyl morpholine-3-carboxylate and its analogs, offering insights into experimental design and data interpretation.

The Morpholine Scaffold: A Double-Edged Sword in Drug Design

The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, is a common feature in a wide array of marketed drugs.[5][6] Its pKa of approximately 8.7 allows it to be protonated at physiological pH, often improving a drug's solubility and ability to interact with biological targets.[7] Furthermore, the morpholine moiety can influence a compound's ability to cross the blood-brain barrier.[2][4]

Despite these advantages, modifications to the morpholine ring can significantly alter a molecule's toxicological properties. Therefore, a systematic evaluation of the toxicity of any new series of morpholine-containing compounds is a critical step in the drug discovery and development process.

Structure-Activity Relationships (SAR) in Morpholine Derivatives: What We Know

While direct comparative toxicity data for ethyl morpholine-3-carboxylate and its immediate analogs are not extensively published, we can infer potential trends from existing research on other morpholine derivatives.

  • Substituents on Aromatic Rings: In studies of morpholine-substituted tetrahydroquinolines and other heterocyclic systems, the addition of electron-withdrawing groups like trifluoromethyl (CF3) to an associated aromatic ring has been shown to increase cytotoxic activity against cancer cell lines.[1] Conversely, less bulky and less electronegative substituents like fluorine atoms may result in more moderate activity.[1]

  • The Role of the Morpholine Ring Itself: The morpholine ring is often incorporated to improve the overall properties of a drug candidate. For instance, in the development of mTOR inhibitors, the inclusion of a morpholine ring was critical for increasing water solubility.[1] In other cases, the morpholine appendage is key for interacting with polar and non-polar residues within a target protein's active site.[2]

  • Impact of Different Heterocyclic Systems: The cytotoxic effects of morpholine derivatives can be significantly influenced by the other heterocyclic systems present in the molecule. For example, morpholine-benzimidazole hybrids have been investigated for a range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[5]

A Proposed Framework for Comparative Toxicity Assessment

Given the lack of direct comparative data, this guide proposes a robust experimental workflow to assess the relative toxicity of ethyl morpholine-3-carboxylate and its analogs.

Selection of Analogs for Comparison

A logical starting point for a comparative study would be to synthesize and test a series of analogs with systematic variations to the ethyl morpholine-3-carboxylate structure. The following diagram illustrates a proposed set of initial analogs for investigation.

G cluster_0 Core Structure: Morpholine-3-carboxylate cluster_1 Ester Chain Length Variation cluster_2 Functional Group Modification at Position 3 cluster_3 Substitution on the Morpholine Nitrogen A Ethyl Morpholine-3-carboxylate (Parent Compound) B Methyl Morpholine-3-carboxylate A->B Varying R1 C Propyl Morpholine-3-carboxylate A->C Varying R1 D Morpholine-3-carboxamide A->D Varying the Carboxylate E N-Ethyl Morpholine-3-carboxamide A->E Varying the Carboxylate F Ethyl 4-Methyl-morpholine-3-carboxylate A->F Varying R2 G Ethyl 4-Benzyl-morpholine-3-carboxylate A->G Varying R2

Caption: Proposed analogs of ethyl morpholine-3-carboxylate for comparative toxicity studies.

In Vitro Cytotoxicity Assessment: The First Tier

The initial assessment of toxicity should be performed using in vitro methods to determine the direct effect of the compounds on cell viability. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[8][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture:

    • Select a panel of relevant human cell lines. For general cytotoxicity, a non-cancerous cell line such as HEK-293 (human embryonic kidney) is often used.[11] For more specific applications, cancer cell lines like HepG2 (liver), A549 (lung), and MCF-7 (breast) can be employed.[8][11]

    • Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a viable cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^5 cells/mL, depending on the cell line's growth rate. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of each compound in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium rings of MTT, forming purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment.

G start Start: Select Cell Lines cell_culture Cell Culture and Seeding in 96-well Plates start->cell_culture treatment Treatment with Analog Dilutions cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Addition and Incubation incubation->mtt_assay solubilization Formazan Crystal Solubilization mtt_assay->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Data Analysis: Calculate IC50 Values read_plate->data_analysis end End: Comparative Cytotoxicity Profile data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

In Vivo Acute Oral Toxicity: A Preliminary Assessment

For promising candidates with low in vitro cytotoxicity, a preliminary in vivo acute oral toxicity study is warranted. This provides crucial information on the compound's systemic toxicity.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)

  • Animal Model:

    • Use a single sex of a standard rodent strain, typically female Wistar or Sprague-Dawley rats.

  • Housing and Acclimatization:

    • House the animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

    • Allow for an acclimatization period of at least 5 days before the study begins.

  • Dosing:

    • Administer the test compound by oral gavage. The starting dose is selected based on in vitro data and any other available information.

    • The study proceeds sequentially with single animals. If an animal survives, the next animal is given a higher dose. If an animal dies, the next animal is given a lower dose.

  • Observations:

    • Observe the animals for clinical signs of toxicity, such as changes in behavior, convulsions, and decreased locomotor activity, shortly after dosing and then periodically for 14 days.[12]

    • Record body weight before dosing and at regular intervals throughout the study.

  • Necropsy:

    • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis:

    • The LD50 (median lethal dose) is calculated using specialized software that takes into account the outcomes of each animal in the sequence.

Data Presentation and Interpretation

For clear and objective comparison, the quantitative data from these studies should be summarized in tables.

Table 1: Comparative In Vitro Cytotoxicity of Ethyl Morpholine-3-carboxylate Analogs

Compound IDAnalog DescriptionIC50 (µM) on HEK-293IC50 (µM) on HepG2IC50 (µM) on A549
EMC-01 Ethyl Morpholine-3-carboxylateExperimental DataExperimental DataExperimental Data
EMC-02 Methyl Morpholine-3-carboxylateExperimental DataExperimental DataExperimental Data
EMC-03 Propyl Morpholine-3-carboxylateExperimental DataExperimental DataExperimental Data
EMC-04 Morpholine-3-carboxamideExperimental DataExperimental DataExperimental Data
EMC-05 N-Ethyl Morpholine-3-carboxamideExperimental DataExperimental DataExperimental Data
EMC-06 Ethyl 4-Methyl-morpholine-3-carboxylateExperimental DataExperimental DataExperimental Data
EMC-07 Ethyl 4-Benzyl-morpholine-3-carboxylateExperimental DataExperimental DataExperimental Data

Table 2: Preliminary In Vivo Acute Oral Toxicity

Compound IDAnalog DescriptionAcute Oral LD50 (mg/kg) in RatsObserved Clinical Signs
EMC-01 Ethyl Morpholine-3-carboxylateExperimental DataExperimental Data
EMC-XX Selected AnalogsExperimental DataExperimental Data

By systematically applying these experimental protocols and carefully analyzing the resulting data, researchers can build a comprehensive comparative toxicity profile for ethyl morpholine-3-carboxylate and its analogs. This information is invaluable for guiding lead optimization efforts and selecting candidates with the most favorable safety profiles for further development.

References

  • Al-Warhi, T., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • El-Sayed, M. A. A., et al. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. Available at: [Link]

  • Abdel-Aziz, M., et al. (n.d.). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. Available at: [Link]

  • Purohit, M. N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Sabatino, M., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Nguyen, T. H., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing. Available at: [Link]

  • Jain, A., & Sahu, S. K. (n.d.).
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Chen, J., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gökçe, M., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. Available at: [Link]

  • Singh, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. Available at: [Link]

  • OECD. (2006). SIDS INITIAL ASSESSMENT PROFILE. Available at: [Link]

  • NextSDS. (n.d.). Ethyl 3-EthylMorpholine-3-carboxylate — Chemical Substance Information. Available at: [Link]

  • Kaur, H., et al. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl Morpholine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and protecting the environment. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and protecting the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl morpholine-3-carboxylate, a chemical intermediate that requires careful management due to its potential hazards. By understanding the chemical's characteristics and adhering to established safety protocols, you can minimize risks and ensure regulatory compliance.

I. Understanding the Hazard Profile of Ethyl Morpholine-3-Carboxylate

  • Morpholine Derivatives: Morpholine and its derivatives are known to be corrosive, flammable, and toxic.[1] They can cause severe skin burns and eye damage upon contact.[1][2] Inhalation of vapors may also be harmful.[2]

  • Carboxylate Esters: Esters can be flammable, and their disposal often involves collection in designated hydrocarbon waste containers.[3]

  • Positional Isomer (Ethyl Morpholine-2-Carboxylate): The SDS for the closely related isomer, ethyl morpholine-2-carboxylate, indicates that it is a hazardous chemical that causes severe skin burns and eye damage.[4]

Based on this information, ethyl morpholine-3-carboxylate should be treated as a corrosive, potentially flammable, and toxic substance.

II. Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of ethyl morpholine-3-carboxylate and its waste should be conducted within a certified chemical fume hood.[5][6]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[5]To prevent skin contact with the corrosive and potentially toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[5]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[5]To protect against chemical splashes and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate.[6]To prevent inhalation of potentially harmful vapors.

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of ethyl morpholine-3-carboxylate waste.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Identify Waste (Ethyl Morpholine-3-Carboxylate) Don_PPE Don Appropriate PPE Start->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Segregate_Waste Segregate Waste: - Solid - Liquid - Contaminated Materials Work_in_Hood->Segregate_Waste Collect_Waste Collect Waste in a Compatible Container (e.g., HDPE) Segregate_Waste->Collect_Waste Label_Container Label Hazardous Waste Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols Store_Container Store in a Cool, Dry, Well-Ventilated Area Label_Container->Store_Container Collect_Waste->Label_Container Secondary_Containment Ensure Secondary Containment Store_Container->Secondary_Containment Away_From_Incompatibles Away from Ignition Sources & Incompatible Materials Store_Container->Away_From_Incompatibles Contact_EHS Contact Institutional EHS or Certified Waste Contractor Store_Container->Contact_EHS Secondary_Containment->Contact_EHS Away_From_Incompatibles->Contact_EHS Follow_Regulations Follow Local, State, and Federal Regulations Contact_EHS->Follow_Regulations End End: Proper Disposal Follow_Regulations->End

Caption: Disposal workflow for ethyl morpholine-3-carboxylate.

IV. Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of ethyl morpholine-3-carboxylate waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired solid ethyl morpholine-3-carboxylate in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Any solutions containing ethyl morpholine-3-carboxylate should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not pour down the drain. [6][7]

  • Contaminated Materials: Any materials such as gloves, absorbent pads, or glassware that have come into contact with the chemical should be considered hazardous waste and collected in a designated solid waste container.[5]

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[6]

  • The label must include the full chemical name: "Ethyl morpholine-3-carboxylate."[5]

  • Appropriate hazard symbols (e.g., corrosive, flammable, toxic) should also be present on the label.

3. Storage of Waste:

  • Store hazardous waste containers in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[5][8]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.[5][8]

  • Ensure containers are kept tightly closed.[1]

4. Final Disposal:

  • The final disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6][9]

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][10] The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States.[11]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material, such as sand, vermiculite, or activated charcoal adsorbent.[5][12]

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[1][5]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • Large Spills:

    • Evacuate personnel from the immediate area and secure the entrance.[12]

    • Eliminate all ignition sources.[12]

    • Contact your institution's EHS or emergency response team immediately.

VI. Regulatory Compliance

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[13][14] This plan should include specific procedures for the safe handling and disposal of hazardous chemicals like ethyl morpholine-3-carboxylate.[15] The Environmental Protection Agency (EPA) provides regulations for the management of hazardous waste generated in academic laboratories under Subpart K of 40 CFR Part 262.[16][17]

By following these guidelines, researchers and laboratory personnel can ensure the safe and responsible disposal of ethyl morpholine-3-carboxylate, fostering a culture of safety and environmental stewardship.

References

Sources

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